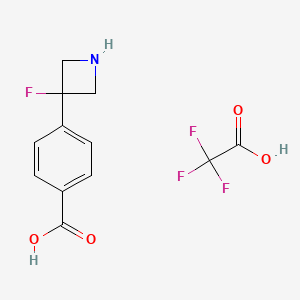
4-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid” is a chemical compound with the CAS Number: 2174001-58-0 . It has a molecular weight of 309.22 . The compound is typically in powder form .
Physical and Chemical Properties Analysis
The compound is typically in powder form . It has a molecular weight of 309.22 . The storage temperature is normal .Applications De Recherche Scientifique
Synthesis and Antibacterial Applications
Fluorinated compounds, particularly those with azetidine and fluoro-benzoic acid motifs, have been explored for their potent antibacterial properties. For example, a study demonstrated the synthesis of novel antibacterial quinolones that showed significant potency against a range of Gram-positive and Gram-negative bacteria. This includes enhanced activity against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, highlighting the role of fluorine atoms in improving antibacterial efficacy (Kuramoto et al., 2003).
Anticancer Activity
Another area of interest is the synthesis of fluorinated compounds for anticancer applications. For instance, fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and evaluated against various cancer cell lines, demonstrating moderate to good antiproliferative potency. This research suggests the potential of fluorinated compounds in the development of new anticancer drugs (Chowrasia et al., 2017).
Synthetic Methodologies and Chemical Properties
Research has also focused on the synthesis and chemical properties of fluorinated compounds. A study on the oxidative trifluoromethylation of arylboronates provided insights into methods for introducing trifluoromethyl groups into compounds, a technique relevant for enhancing the chemical and physical properties of pharmaceuticals and agrochemicals (Khan et al., 2012).
Corrosion Inhibition
The utility of fluorinated compounds extends to materials science, where they are used as corrosion inhibitors. Triazole Schiff bases containing fluorine atoms demonstrated effective corrosion inhibition on mild steel in acidic media, underscoring the versatility of fluorinated compounds in industrial applications (Chaitra et al., 2015).
Antimicrobial and Antifungal Properties
The synthesis of fluorobenzamides containing thiazole and thiazolidine motifs revealed promising antimicrobial analogs. These compounds showed significant activity against both bacterial and fungal strains, emphasizing the role of fluorine in enhancing antimicrobial activity (Desai et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-fluoroazetidin-3-yl)benzoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.C2HF3O2/c11-10(5-12-6-10)8-3-1-7(2-4-8)9(13)14;3-2(4,5)1(6)7/h1-4,12H,5-6H2,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJAOVFXTMHQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)C(=O)O)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-58-0 |
Source


|
| Record name | 4-(3-fluoroazetidin-3-yl)benzoic acid; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2663261.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)
![2,2,2-Trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride](/img/structure/B2663265.png)



![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrazole](/img/structure/B2663271.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2663273.png)

![4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2663279.png)
